REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[C:16]([O:20][C:21]([N:23]1[CH:27]=[CH:26][CH:25]=[CH:24]1)=[O:22])([CH3:19])([CH3:18])[CH3:17].[B:28](OC(C)C)([O:33]C(C)C)[O:29]C(C)C>CCCCCC.C1COCC1.CCOCC>[C:16]([O:20][C:21]([N:23]1[CH:27]=[CH:26][CH:25]=[C:24]1[B:28]([OH:33])[OH:29])=[O:22])([CH3:19])([CH3:17])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1.5 hours at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was maintained below −70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature over 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with 1M potassium hydrogen sulphate solution (100 ml×3), 1M sodium hydrogen carbonate solution (100 ml×2) and brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with isohexanes/ethyl acetate (a gradient from 100/0 to 50/50)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(=CC=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.05 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |